molecular formula C7H13BrO2 B1430686 Methyl 2-bromo-2-methylpentanoate CAS No. 18197-70-1

Methyl 2-bromo-2-methylpentanoate

Cat. No.: B1430686
CAS No.: 18197-70-1
M. Wt: 209.08 g/mol
InChI Key: PVXRNWXASGBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-methylpentanoate is a chemical compound with the molecular formula C7H13BrO2 . It has a molecular weight of 209.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 44.0±0.3 cm3, a polar surface area of 26 Å2, a polarizability of 17.4±0.5 10-24 cm3, and a molar volume of 160.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 2-bromo-2-methylpentanoate has been involved in the synthesis of various novel compounds with potential biological activities. For example, Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters using this compound. These compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity. Their low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations make them promising for incorporation in prodrugs (Yancheva et al., 2015).

Chemical Synthesis and Analysis

In the field of chemical synthesis, this compound has been utilized as an intermediate or reactant in various synthetic processes. For instance, Butina (1980) described its role in the synthesis of γ-fluoroisoleucine, demonstrating its utility in creating complex organic compounds (Butina, 1980). Similarly, Maehr and Leach (1978) employed it in the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, highlighting its versatility in synthesizing biologically relevant molecules (Maehr & Leach, 1978).

Spectroscopy and Vibrational Analysis

This compound has also been studied for its physical properties, such as in spectroscopy and vibrational analysis. Crowder and colleagues (1980, 1983) conducted detailed analyses of tertiary alkyl bromides including this compound, providing insights into their conformational behavior and spectral characteristics (Crowder et al., 1980), (Crowder & Jaiswal, 1983).

Potential as a Pharmaceutical Intermediate

The compound has potential applications in pharmaceutical synthesis. Brenna et al. (2012) explored the use of enoate reductases for the biocatalysed synthesis of methyl (S)-2-bromobutanoate, a key intermediate for chiral drugs, highlighting the broader applicability of this compound derivatives in medicinal chemistry (Brenna et al., 2012).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Methyl 2-bromo-2-methylpentanoate . Personal protective equipment and chemical impermeable gloves are recommended .

Properties

IUPAC Name

methyl 2-bromo-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRNWXASGBLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-70-1
Record name methyl 2-bromo-2-methylpentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-2-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-methylpentanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-2-methylpentanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-2-methylpentanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-2-methylpentanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-2-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.